1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)-
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Overview
Description
1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)-: is a compound belonging to the pyrazole family, characterized by a bromine atom at the 4th position and a pyrazol-1-ylmethyl group at the 1st position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromo-1H-pyrazole with a suitable pyrazol-1-ylmethylating agent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: Catalysts like silver or copper salts are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes and receptors.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s structure allows it to interact with various biological molecules, influencing pathways related to enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with only a bromine atom at the 4th position.
1-Methyl-4-bromopyrazole: Contains a methyl group at the 1st position instead of a pyrazol-1-ylmethyl group.
4-Bromo-1-(2-chloroethyl)-1H-pyrazole: Features a 2-chloroethyl group at the 1st position.
Uniqueness
1H-Pyrazole, 4-bromo-1-(1H-pyrazol-1-ylmethyl)- is unique due to the presence of both a bromine atom and a pyrazol-1-ylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
86111-63-9 |
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Molecular Formula |
C7H7BrN4 |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-1-(pyrazol-1-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H7BrN4/c8-7-4-10-12(5-7)6-11-3-1-2-9-11/h1-5H,6H2 |
InChI Key |
XUKWMTIXMKFNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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